Kaur-16-en-18-oic acid, methyl ester, (4alpha)-
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Overview
Description
Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is a chemical compound with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . It is a methyl ester derivative of kaurenoic acid, a naturally occurring diterpenoid found in various plant species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- typically involves the esterification of kaurenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . The reaction can be represented as follows:
Kaurenoic acid+MethanolAcid catalystKaur-16-en-18-oic acid, methyl ester, (4alpha)-+Water
Industrial Production Methods
In industrial settings, the production of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Kaur-16-en-18-oic acid, methyl ester, (4alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Kaur-16-en-18-oic acid, methyl ester, (4alpha)- has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of natural product-based insecticides and herbicides.
Mechanism of Action
The mechanism of action of Kaur-16-en-18-oic acid, methyl ester, (4alpha)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Kaur-16-en-18-oic acid, methyl ester, (4beta)-
- ent-Kaurenoic acid, methyl ester
- Kaurenic acid, Me-TMS
Uniqueness
Kaur-16-en-18-oic acid, methyl ester, (4alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to its counterparts, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
41473-15-8 |
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Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1 |
InChI Key |
DWTRNJFPDXIFSY-FNKUJANRSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC |
Origin of Product |
United States |
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